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molecular formula C11H13N3O B8438140 5,6-Dihydro-4-(2-phenylhydrazino)-2(1H)-pyridinone

5,6-Dihydro-4-(2-phenylhydrazino)-2(1H)-pyridinone

Cat. No. B8438140
M. Wt: 203.24 g/mol
InChI Key: LTTUVGWBUMMAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05196534

Procedure details

A solution of 5,6-dihydro-4-(2-phenylhydrazino)-2(1H)-pyridinone (8.0 g) in acetic acid (16 ml) was added over 30 min to concentrated sulphuric acid (16 ml) at 10°-20°. The reaction mixture was stirred for 2 h, then added over 10 min to 2N sodium hydroxide (150 ml) at 15°-25°. The solid product was filtered off, triturated with water (50 ml), then recrystallised from ethanol (20 ml) and dried in vacuo to give the title compound (3.79 g), m.p. 255°, t.l.c. (System B, 100:8:1) Rf 0.2.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N[NH:8][C:9]2[CH2:14][CH2:13][NH:12][C:11](=[O:15])[CH:10]=2)C=CC=CC=1.S(=O)(=O)(O)O.[OH-].[Na+].[C:23](O)(=O)[CH3:24]>>[C:11]1(=[O:15])[C:10]2[C:24]3[CH:23]=[CH:11][CH:10]=[CH:9][C:14]=3[NH:8][C:9]=2[CH2:14][CH2:13][NH:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)NNC1=CC(NCC1)=O
Name
Quantity
16 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid product was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with water (50 ml)
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol (20 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(NCCC=2NC=3C=CC=CC3C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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